molecular formula C14H24N2O6 B1450610 Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate CAS No. 1630906-45-4

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

Cat. No.: B1450610
CAS No.: 1630906-45-4
M. Wt: 316.35 g/mol
InChI Key: GRZFMGYVCOFCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is a complex organic compound with a molecular weight of 542.67 g/mol. It is characterized by its unique structure, which includes a spirocyclic framework and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the appropriate amino and carboxylate functionalities. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound may have potential biological activity, such as binding to specific receptors or enzymes. Research is ongoing to explore its effects on biological systems.

  • Medicine: The compound could be investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

  • Industry: The compound's properties may be useful in industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate can be compared with other similar compounds, such as tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. These compounds share a similar spirocyclic structure but differ in the position of the nitrogen atoms and the ester group. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Properties

CAS No.

1630906-45-4

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

GRZFMGYVCOFCAQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCCC2(C1)CCN2.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN2.C(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
Reactant of Route 2
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
Reactant of Route 3
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
Reactant of Route 4
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
Reactant of Route 5
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
Reactant of Route 6
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.